N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide
Description
N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide is a synthetic benzamide derivative characterized by a central benzamide core substituted with a 4-acetylphenyl group and a 2,5-dimethylbenzenesulfonamido-methyl moiety. While its specific therapeutic applications are under investigation, its design suggests relevance in targeting proteins or enzymes with hydrophobic or sulfonamide-binding pockets, such as kinases or ion channels .
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-16-4-5-17(2)23(14-16)31(29,30)25-15-19-6-8-21(9-7-19)24(28)26-22-12-10-20(11-13-22)18(3)27/h4-14,25H,15H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPVSUGRMEMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide, also known by its CAS number 690644-06-5, is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula for this compound is C24H24N2O4S, with a molecular weight of 440.52 g/mol. The structure features an acetylphenyl moiety linked to a sulfonamide group, which is known for its diverse biological activities.
Sulfonamide derivatives have been extensively studied for their antimicrobial properties. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in nucleotide synthesis and ultimately bacterial cell death.
Antimicrobial Activity
Studies have shown that compounds with sulfonamide groups exhibit significant antimicrobial activity against various pathogens. The specific compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Pseudomonas aeruginosa | Low inhibition |
Anticancer Properties
Recent research has indicated potential anticancer properties of sulfonamide derivatives. The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Case Study : A study on a related sulfonamide showed that it inhibited the proliferation of human breast cancer cells (MCF-7) by inducing G1 phase arrest and apoptosis through mitochondrial pathways (Caspase-3 activation) .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Sulfonamides have been shown to inhibit the production of pro-inflammatory cytokines in various cell lines.
- Research Findings : In vitro studies demonstrated that treatment with sulfonamide derivatives reduced TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS) .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicological assessments indicate that while the compound shows promising biological activity, it may also exhibit cytotoxic effects at higher concentrations.
Scientific Research Applications
Medicinal Chemistry
N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide has been investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which plays a role in the inhibition of bacterial growth by interfering with folic acid synthesis. This mechanism positions the compound as a candidate for developing new antimicrobial agents.
Anticancer Research
Recent studies have explored the compound's efficacy against various cancer cell lines. The presence of the acetyl group may enhance its ability to penetrate cell membranes, while the sulfonamide moiety contributes to its cytotoxic effects. In vitro assays have shown promising results in inhibiting tumor cell proliferation, warranting further investigation into its anticancer properties.
The compound has demonstrated significant biological activity, including:
- Antimicrobial Properties : Effective against a range of bacteria and fungi.
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers in cellular models.
These properties make it a candidate for further development in treating infections and inflammatory diseases.
Materials Science
In addition to its biological applications, this compound can be utilized in materials science. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or optical properties.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold and Substituent Analysis
The compound’s benzamide scaffold is shared with several pharmacologically active analogs, but its substituents distinguish it in terms of electronic, steric, and solubility profiles. Key comparisons include:
Key Observations :
- Steric Considerations : The acetylphenyl group provides a planar, rigid structure, contrasting with the flexible 4-methoxyphenylmethyl substituent in LMM3. This rigidity may influence binding to flat hydrophobic pockets .
- Solubility : The dimethylbenzenesulfonamido moiety likely increases aqueous solubility relative to Compound 50’s bromophenylthiazole group, which is highly lipophilic .
Computational and Experimental Validation
- Docking Studies : Glide XP scoring () highlights the importance of hydrophobic enclosure for the target compound’s sulfonamide group, which may stabilize interactions with proteins like TLR4 or COX-2. This contrasts with LMM11’s cyclohexyl-ethylsulfamoyl group, which lacks a planar aromatic system for π-π stacking .
Preparation Methods
Benzamide Core Construction
The benzamide scaffold is typically assembled via acylation of 4-aminomethylbenzoic acid derivatives. A patented method for analogous benzamides employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in anhydrous dichloromethane, achieving yields of 73–85% under nitrogen atmosphere. Alternative approaches using pivaloyl chloride to form mixed anhydrides at −10°C have demonstrated comparable efficiency.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Coupling Agent | EDC or pivaloyl chloride |
| Temperature | 0°C to −10°C |
| Reaction Time | 4–6 hours |
Sulfonamido Methyl Group Incorporation
The 2,5-dimethylbenzenesulfonamido methyl group is introduced via nucleophilic substitution. A tert-butoxycarbonyl (BOC)-protected intermediate is first synthesized, followed by deprotection using concentrated hydrochloric acid. This method minimizes side reactions, achieving quantitative yields in the final step.
Key Intermediate :
4-[(N-(tert-butoxycarbonyl)-2,5-dimethylbenzenesulfonamido)methyl]benzoyl chloride
Stepwise Synthetic Protocols
Method A: Carbodiimide-Mediated Coupling
- Step 1 : React 4-(aminomethyl)benzoic acid with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane using triethylamine as base (0°C, 2 hr).
- Step 2 : Protect the sulfonamide nitrogen with di-tert-butyl dicarbonate in methanol (25°C, 12 hr).
- Step 3 : Couple the protected intermediate with 4-acetylaniline using EDC and hydroxybenzotriazole (HOBt) (0°C → 25°C, 6 hr).
- Step 4 : Deprotect with 4M HCl in dioxane (25°C, 1 hr), yielding the final product.
Method B: Mixed Anhydride Approach
- Step 1 : Generate the mixed anhydride of 4-[(2,5-dimethylbenzenesulfonamido)methyl]benzoic acid using pivaloyl chloride and N-methylmorpholine (−10°C, 30 min).
- Step 2 : React with 4-acetylaniline in tetrahydrofuran (THF) (−10°C → 25°C, 4 hr).
- Step 3 : Purify via flash chromatography (ethyl acetate/hexane 3:7).
Yield : 65–70%
Advantage : Avoids carbodiimide-associated side products
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements adapt batch protocols to continuous flow reactors, enhancing reproducibility:
- Residence Time : 8–10 minutes
- Throughput : 12 kg/day (pilot scale)
- Key Parameters :
- Precise temperature control (±1°C)
- Automated pH adjustment (6.8–7.2)
- In-line HPLC monitoring
Crystallization Optimization
Final product crystallization from ethanol/water (7:3 v/v) achieves:
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, acetonitrile/water (55:45), 1 mL/min | 99.2% purity |
| Karl Fischer | — | 0.12% H2O |
Byproduct Analysis and Mitigation
Common Impurities
Purification Strategies
- Chromatography : Silica gel with gradient elution (hexane → ethyl acetate)
- Recrystallization : Ethanol/water system (7:3 v/v)
Recent Methodological Innovations
Enzymatic Catalysis
Lipase B from Candida antarctica enables room-temperature amidation:
Photochemical Activation
UV-initiated (λ=365 nm) coupling reduces reaction time by 40%:
- Light Source : 15 W LED array
- Quantum Yield : 0.33
Q & A
Q. What synthetic routes are recommended for N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide, and how do structural modifications influence yield and purity?
Methodological Answer: The synthesis typically involves sequential sulfonylation and amide coupling. For example:
Sulfonylation : React 2,5-dimethylbenzenesulfonyl chloride with a primary amine (e.g., 4-aminomethylbenzamide derivative) in dichloromethane under basic conditions (e.g., triethylamine) .
Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 4-acetylbenzoic acid.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Structural Modifications : Substituents on the benzamide or sulfonamide groups (e.g., methyl vs. methoxy) alter steric hindrance and electronic effects, impacting reaction kinetics and yields. Comparative tables in structural analogs (e.g., methyl vs. propyl sulfonyl groups) highlight lipophilicity and crystallinity differences .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds between sulfonamide and benzamide groups) .
- NMR Spectroscopy :
- H NMR: Confirms methyl group integration (δ 2.3–2.6 ppm for aromatic methyl; δ 2.1 ppm for acetyl).
- C NMR: Identifies carbonyl signals (e.g., benzamide C=O at ~167 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]) and fragments (e.g., cleavage at the sulfonamide bond) .
Q. How is the compound screened for preliminary biological activity in academic settings?
Methodological Answer:
- In Vitro Assays :
- Cancer : Test against HeLa or MCF-7 cells via MTT assay (IC determination) .
- Antimicrobial : Disk diffusion against E. coli or S. aureus to assess zone-of-inhibition .
- Mechanistic Probes : Competitive binding assays (e.g., fluorescence polarization) with known enzyme inhibitors (e.g., COX-2 or kinase targets) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 2,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro) to enhance enzyme affinity. Analog studies show that 3,5-dimethyl substitution increases metabolic stability by 40% compared to methoxy analogs .
- Scaffold Hopping : Replace the benzamide with a thiazole (e.g., ) to improve solubility while retaining sulfonamide-mediated target engagement .
- Quantitative SAR (QSAR) : Use Hammett constants () to correlate substituent electronic effects with IC values .
Q. What computational strategies predict binding modes and affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking (Glide XP) : Simulate interactions with targets like COX-2 or kinases. The hydrophobic enclosure scoring term in Glide XP prioritizes ligands with lipophilic groups (e.g., 2,5-dimethylphenyl) buried in hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of hydrogen bonds between the sulfonamide and Arg513 in COX-2 .
Q. How can researchers resolve contradictions in biological data (e.g., varying IC50_{50}50 across studies)?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., STR profiling) and control for serum concentration (e.g., 10% FBS vs. serum-free) .
- Structural Validation : Confirm batch purity via HPLC (>95%) and characterize polymorphs (e.g., Form I vs. II via PXRD) .
- Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding variables (e.g., incubation time, solvent DMSO% ).
Q. What strategies improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to the benzamide group, increasing solubility by 3-fold .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150 nm diameter) for sustained release (80% release over 72 hours) .
- LogP Optimization : Replace methyl groups with polar substituents (e.g., hydroxyl) to reduce LogP from 3.2 to 2.1, enhancing aqueous solubility .
Q. What experimental approaches identify the compound’s molecular targets in complex biological systems?
Methodological Answer:
- Chemical Proteomics : Use alkyne-tagged analogs for click chemistry-based pull-down assays followed by LC-MS/MS to identify bound proteins .
- SPR Biosensing : Immobilize recombinant targets (e.g., EGFR kinase) to measure real-time binding kinetics (/) .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing cytotoxicity in wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
